1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
Description
This compound is a pyrrolidine-3-carboxamide derivative featuring a 3-fluorophenyl substituent and a cyclohexyl group linked to a 3-methyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole moiety is a common pharmacophore known for enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-13-22-19(28-24-13)20(8-3-2-4-9-20)23-18(27)14-10-17(26)25(12-14)16-7-5-6-15(21)11-16/h5-7,11,14H,2-4,8-10,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNMODURHOURCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a novel synthetic molecule that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.4 g/mol. The IUPAC name reflects its complex structure, which includes a fluorophenyl group and an oxadiazolyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as a competitive inhibitor for certain metabolic enzymes, leading to altered biochemical pathways. This inhibition can result in significant therapeutic effects, particularly in cancer and inflammatory diseases.
Antitumor Activity
Recent studies have indicated that the compound exhibits antitumor properties , particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HT-29 colon cancer cells with an IC50 value of 9 nM and MCF-7 breast cancer cells with an IC50 of 1 nM . These findings suggest that the compound may interfere with cell proliferation pathways critical for tumor growth.
Antimicrobial Properties
In addition to its antitumor activity, this compound has been evaluated for its antimicrobial effects . Preliminary results indicate effectiveness against several microbial strains, including Staphylococcus aureus and Candida albicans, using disk diffusion methods to assess inhibition zones . The minimum inhibitory concentration (MIC) values were found to be within acceptable ranges for potential therapeutic applications.
Study 1: Antitumor Efficacy
In a controlled study involving human tumor cell lines, the compound was administered at varying concentrations to evaluate its cytotoxic effects. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. The study concluded that the compound could be a candidate for further development as an anticancer agent.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial potential of the compound against pathogenic bacteria and fungi. The results showed that at MIC values below 20 µg/mL, the compound effectively inhibited microbial growth. This highlights its potential utility in treating infections caused by resistant strains.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-oxadiazole ring. This class of compounds has been shown to exhibit activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Anticancer Properties
The compound's structural components suggest potential anticancer properties. Research indicates that derivatives with similar structures have demonstrated cytotoxic effects on cancer cell lines, such as A549 (human lung adenocarcinoma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Analgesic and Anti-inflammatory Effects
Compounds with oxadiazole rings have been reported to possess analgesic and anti-inflammatory properties. This suggests that 1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide could be investigated for its potential use in pain management therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the fluorine atom in the phenyl group may enhance lipophilicity and bioactivity, while the oxadiazole ring contributes to its pharmacological profile. Detailed SAR studies can help elucidate the specific contributions of each functional group to the overall activity of the compound.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural and Functional Differences:
Aromatic Substituents: The 3-fluorophenyl group in the target compound may confer distinct electronic and steric effects compared to the 2,4-dimethylphenyl () or 4-fluorophenyl () analogs. Fluorine’s electronegativity enhances binding to hydrophobic pockets in target proteins, while methyl groups increase lipophilicity .
Heterocyclic Core: 1,2,4-Oxadiazole (Target, ): Known for metabolic stability and hydrogen-bonding capacity, making it favorable in CNS and antimicrobial agents . 1,3,4-Thiadiazole (): Sulfur atom enhances π-stacking interactions but may reduce metabolic stability compared to oxadiazoles .
Linker and Core Modifications :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key parameters influence yield?
- Methodology : Multi-step synthesis involving cyclocondensation of precursors (e.g., substituted oxadiazoles and pyrrolidine derivatives). Key steps include nucleophilic substitution for fluorophenyl attachment and carboxamide coupling. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) for oxadiazole ring cyclization .
- Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective oxadiazole formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl integration at δ 7.1–7.4 ppm) and cyclohexyl conformational stability .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 428.5 [M+H]⁺) and assess purity (>95%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) to detect byproducts and optimize elution profiles .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Apoptosis screening : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized for the oxadiazole ring formation to improve scalability?
- Methodology :
- Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 12 hrs conventional) and enhance yield (85–90%) by improving thermal efficiency .
- Catalyst screening : Test Pd/C or CuI for regioselectivity in cycloaddition reactions .
- Solvent-free conditions : Explore mechanochemical synthesis to minimize waste and improve atom economy .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across studies)?
- Methodology :
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum conditions .
- Orthogonal assays : Validate cytotoxicity with resazurin (Alamar Blue) and clonogenic survival assays .
- Target validation : Molecular docking (AutoDock Vina) to confirm binding affinity to proposed targets (e.g., EGFR kinase) .
Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives?
- Methodology :
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
- QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., fluorine position) with bioactivity .
- Molecular dynamics : Simulate ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) .
Notes for Experimental Design
- Contradiction Management : If SAR data conflicts with prior studies, validate via crystallography (single-crystal XRD) to confirm stereochemistry .
- Safety : Use gloveboxes for moisture-sensitive steps (e.g., oxadiazole cyclization) .
- Data Reproducibility : Pre-register synthetic protocols on platforms like Zenodo to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
